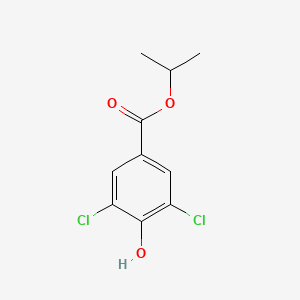

Isopropyl 3,5-dichloro-4-hydroxybenzoate

Description

Overview of Halogenated Benzoate (B1203000) Esters and their Academic Significance

Benzoate esters are a class of organic compounds derived from benzoic acid. In the field of chemical research, the strategic addition of halogen atoms, such as chlorine or bromine, to the benzene (B151609) ring of these esters—a process known as halogenation—is a key method for modifying their chemical and physical properties. This structural alteration can significantly influence the molecule's reactivity, lipophilicity, and biological activity.

The academic significance of halogenated benzoate esters lies primarily in their role as versatile intermediates in organic synthesis. The introduction of hydroxyl (-OH) groups and halogen atoms into the aromatic ring has been shown to enhance the physiological activity of these substances. researchgate.net Consequently, they serve as crucial building blocks for creating more complex molecules with desired functionalities. Research has demonstrated their utility in the development of agrochemicals, such as herbicides, and in the synthesis of novel, physiologically active compounds like pyrazolyl-azines. researchgate.net

Research Context and Importance of Isopropyl 3,5-dichloro-4-hydroxybenzoate

This compound is a specific ester belonging to the family of halogenated hydroxybenzoates. While direct and extensive research focusing solely on this compound is not widely documented in publicly available literature, its scientific importance can be inferred from the study of its core chemical structure, 3,5-dichloro-4-hydroxybenzoic acid.

Table 1: Physicochemical Properties of this compound and its Precursor Acid

| Property | This compound (Inferred/Calculated) | 3,5-dichloro-4-hydroxybenzoic Acid sigmaaldrich.comchemdad.com |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ | C₇H₄Cl₂O₃ sigmaaldrich.comchemdad.com |

| Molecular Weight | 249.09 g/mol | 207.01 g/mol sigmaaldrich.comchemdad.com |

| Appearance | Solid (inferred) | White to light yellow crystal powder chemdad.com |

| Melting Point | Not available | 264-266 °C sigmaaldrich.com |

| CAS Number | 15533-29-6 | 3336-41-2 sigmaaldrich.comchemdad.com |

Historical Development of Research on Dichlorinated Benzoate Derivatives

The history of chlorinated benzoic acid derivatives is connected to the early industrial production of benzoic acid itself. Benzoic acid was first discovered in the 16th century, with its structure being determined by Justus von Liebig and Friedrich Wöhler in 1832. newworldencyclopedia.org The first industrial manufacturing process for benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide. newworldencyclopedia.orgchemeurope.com A notable outcome of this process was a product that contained significant quantities of chlorinated benzoic acid derivatives. newworldencyclopedia.orgchemeurope.com This marked the unintentional synthesis of these compounds.

The deliberate and targeted synthesis of dichlorinated benzoate derivatives for research purposes followed later. As the principles of organic chemistry advanced, scientists began to intentionally introduce chlorine atoms onto the benzoic acid framework to study how this substitution affected the molecule's properties. For example, mid-20th-century research included the chlorination of compounds like 4-amino-2-hydroxy-benzoic acid to prepare and characterize their dichlorinated analogues, such as 4-acetylamino-3,5-dichloro-2-hydroxy-benzoic acid. researchgate.net This shift from accidental formation to purposeful synthesis highlights the growing recognition of halogenation as a valuable tool for creating new chemical entities with specific properties for academic and industrial investigation.

Structure

3D Structure

Properties

CAS No. |

15533-29-6 |

|---|---|

Molecular Formula |

C10H10Cl2O3 |

Molecular Weight |

249.09 g/mol |

IUPAC Name |

propan-2-yl 3,5-dichloro-4-hydroxybenzoate |

InChI |

InChI=1S/C10H10Cl2O3/c1-5(2)15-10(14)6-3-7(11)9(13)8(12)4-6/h3-5,13H,1-2H3 |

InChI Key |

WBAUROZGZPRJQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C(=C1)Cl)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Isopropyl 3,5 Dichloro 4 Hydroxybenzoate

Established Synthetic Routes for Halogenated Hydroxybenzoic Acid Esters

The synthesis of isopropyl 3,5-dichloro-4-hydroxybenzoate can be approached through two primary retrosynthetic disconnections: esterification of the pre-halogenated carboxylic acid with isopropanol (B130326), or regioselective halogenation of a suitable benzoic acid ester precursor.

The direct esterification of 3,5-dichloro-4-hydroxybenzoic acid with isopropanol represents a straightforward approach to obtaining the target compound. The Fischer-Speier esterification is a classic and widely used method for this transformation. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves the reversible formation of an ester from a carboxylic acid and an alcohol. organic-chemistry.orgmasterorganicchemistry.com

To drive the equilibrium towards the product, an excess of the alcohol (isopropanol) is often employed, and the water formed during the reaction is typically removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the desired ester. organic-chemistry.org

Alternative methods that avoid the in-situ generation of water include the use of coupling reagents or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. For example, reacting 3,5-dichloro-4-hydroxybenzoic acid with thionyl chloride (SOCl₂) would form the corresponding acid chloride, which can then readily react with isopropanol to give the ester with high yield.

Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, have also been shown to be effective for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org These heterogeneous catalysts offer advantages in terms of ease of separation and recyclability. organic-chemistry.org For instance, a phosphoric acid-modified montmorillonite K-10 clay (PMK) has been successfully used for the esterification of various benzoic acids with alcohols. ijstr.org While a specific protocol for this compound is not detailed, the general conditions involve heating an equimolar amount of the acid and alcohol with the solid acid catalyst. ijstr.org

| Esterification Method | Catalyst | Key Features | Reference |

| Fischer-Speier Esterification | H₂SO₄, TsOH, HCl | Reversible reaction; often requires excess alcohol and water removal. | organic-chemistry.orgmasterorganicchemistry.com |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Forms a highly reactive intermediate; generally high yielding. | |

| Solid Acid Catalysis | Modified Montmorillonite K10 | Heterogeneous catalyst; solvent-free conditions; recyclable. | ijstr.org |

An alternative synthetic strategy involves the regioselective halogenation of a p-hydroxybenzoic acid derivative. The hydroxyl group of p-hydroxybenzoic acid is an activating ortho-, para-director. Since the para position is already substituted by the carboxyl group, electrophilic aromatic substitution, such as chlorination, is directed to the ortho positions (positions 3 and 5).

The direct chlorination of p-hydroxybenzoic acid or its esters (parabens) with chlorine or hypochlorous acid can lead to the formation of 3-chloro- and 3,5-dichloro-4-hydroxybenzoic acid derivatives. researchgate.net Studies on the chlorination of parabens in water have shown that the reaction proceeds to yield monochlorinated and subsequently dichlorinated products. researchgate.netresearchgate.netnih.gov The reaction kinetics are dependent on pH, with maximum rates often observed around pH 8. researchgate.net

For a more controlled laboratory synthesis, various chlorinating agents can be employed. For instance, the chlorination of 4-acetylamino-2-hydroxy-benzoic acid to its 3,5-dichloro derivative followed by saponification has been reported as a method to control the regioselectivity. researchgate.net Similarly, the direct chlorination of 4-aminobenzoic acid in a mixture of glacial acetic acid and hydrochloric acid has been shown to yield chlorinated products. researchgate.net A patent describes the synthesis of (3,5-dichloro-4-hydroxy-phenyl)-acetic acid methyl ester by treating (4-hydroxy-phenyl)-acetic acid methyl ester with sulfuryl chloride in toluene. google.com This indicates that sulfuryl chloride can be an effective reagent for the dichlorination of such phenolic compounds.

| Halogenation Strategy | Reagent | Substrate | Key Outcome | Reference |

| Direct Chlorination | Chlorine/Hypochlorous Acid | Parabens | Formation of mono- and di-chlorinated products. | researchgate.netresearchgate.netnih.gov |

| Controlled Chlorination | N/A | 4-Acetylamino-2-hydroxy-benzoic acid | Synthesis of the 3,5-dichloro derivative after saponification. | researchgate.net |

| Dichlorination | Sulfuryl Chloride | (4-Hydroxy-phenyl)-acetic acid methyl ester | Formation of (3,5-dichloro-4-hydroxy-phenyl)-acetic acid methyl ester. | google.com |

Synthesis of Related this compound Analogs for Structure-Property Investigations

The synthesis of analogs of this compound is crucial for understanding structure-activity relationships. These analogs can involve modifications to the ester group, the halogen substituents, or the core phenyl ring.

For example, a patent discloses the synthesis of [3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)-phenyl]-acetic acid. nih.gov While structurally more complex, this compound shares the 3,5-dichloro-4-hydroxyphenyl core, demonstrating the feasibility of further functionalization at the hydroxyl position. The synthesis started from (4-hydroxy-phenyl)-acetic acid methyl ester, which was first dichlorinated and then subjected to a series of reactions to build the pyridazinone moiety. google.com

The synthesis of other halogenated p-hydroxybenzoic acid esters with varying alkyl chains can be achieved through the esterification methods described in section 2.1.1, simply by using different alcohols. Furthermore, analogs with different halogen atoms (e.g., bromine) can be synthesized using appropriate halogenating agents. The formation of bromo- and bromochloro-parabens has been observed in the presence of bromide ions during chlorination of water. nih.gov

Preparation of Metabolites and Transformation Products for Mechanistic Studies

To investigate the metabolic fate and potential transformation pathways of this compound, the synthesis of its expected metabolites and degradation products is necessary.

In vitro metabolism studies of chlorinated parabens using rat liver S9 fractions have identified several metabolites. jst.go.jp For a chlorinated propyl paraben, metabolic reactions included hydroxylation of the propyl chain and the aromatic ring, as well as dechlorination. jst.go.jp One identified metabolite was propyl 3-chloro-4,5-dihydroxybenzoate. jst.go.jp By analogy, potential metabolites of this compound could include hydroxylated derivatives of the isopropyl group and the aromatic ring, as well as mono-chlorinated or non-chlorinated 4-hydroxybenzoic acid derivatives resulting from dechlorination. The primary metabolite of non-chlorinated parabens is 4-hydroxybenzoic acid, which is then often conjugated before excretion. jst.go.jp

Transformation of the parent compound can also occur through environmental degradation. For instance, the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid can lead to the formation of 2,6-dichlorophenol. chemicalbook.com The oxidation of related compounds like 2,4-dichlorophenol (B122985) has been shown to produce various byproducts, including hydroquinone (B1673460) and 3,5-dichloro-2-hydroxybenzaldehyde. researchgate.net These compounds could be synthesized as potential transformation products for analytical standard and mechanistic investigations.

| Compound Type | Example | Potential Origin | Reference |

| Metabolite | Propyl 3-chloro-4,5-dihydroxybenzoate | In vitro metabolism of chlorinated propyl paraben | jst.go.jp |

| Metabolite | 4-Hydroxybenzoic acid | Hydrolysis of the ester bond | jst.go.jp |

| Transformation Product | 2,6-Dichlorophenol | Decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid | chemicalbook.com |

| Transformation Product | 3,5-Dichloro-2-hydroxybenzaldehyde | Oxidation of related dichlorophenols | researchgate.net |

Biochemical Transformations and Metabolite Identification of Isopropyl 3,5 Dichloro 4 Hydroxybenzoate

In Vitro Biotransformation Pathways of Dichlorinated Hydroxybenzoates

The in vitro biotransformation of Isopropyl 3,5-dichloro-4-hydroxybenzoate is anticipated to primarily involve two key metabolic routes: hydrolysis of the ester linkage and modification of the aromatic ring. These pathways are common for xenobiotics containing ester and halogenated aromatic moieties.

While specific kinetic data for this compound is not available, studies on similar compounds in rat liver preparations provide valuable insights. The initial and most significant metabolic step for this compound is expected to be the hydrolysis of the isopropyl ester bond, catalyzed by carboxylesterases present in the liver. This reaction would yield 3,5-dichloro-4-hydroxybenzoic acid and isopropanol (B130326).

Research on the hydrolysis of various benzoate (B1203000) esters has shown that the structure of the alcohol moiety significantly influences the reaction rate. For instance, the presence of a bulky isopropyl group can affect the rate of esterase-mediated hydrolysis. nih.gov Studies comparing different alkyl benzoates in rat plasma and liver microsomes have demonstrated that branching in the alkyl group can alter the metabolic stability of the ester. nih.gov The kinetics of this hydrolysis are crucial as they determine the rate at which the potentially more biologically active acidic metabolite is formed.

Following the initial hydrolysis, the resulting 3,5-dichloro-4-hydroxybenzoic acid can undergo further biotransformation. A potential pathway is the oxidative dehalogenation or the replacement of a chlorine atom with a hydroxyl group, a reaction often mediated by cytochrome P450 enzymes. This would lead to the formation of hydroxylated dichlorobenzoic acid derivatives or chlorohydroxybenzoic acid.

Another possibility is the conjugation of the 4-hydroxy group or the carboxylic acid group with endogenous molecules such as glucuronic acid or sulfate. Glucuronidation is a common pathway for phenolic compounds and carboxylic acids, increasing their water solubility and facilitating their excretion. The metabolism of 3,5-di-tert-butyl-4-hydroxybenzoic acid in rats has been shown to produce a glucuronide conjugate. nih.gov

A summary of the probable primary metabolites of this compound is presented below.

| Parent Compound | Predicted Metabolite | Transformation Pathway |

| This compound | 3,5-dichloro-4-hydroxybenzoic acid | Ester Hydrolysis |

| This compound | Isopropanol | Ester Hydrolysis |

| 3,5-dichloro-4-hydroxybenzoic acid | 3,5-dichloro-4-hydroxybenzoic acid glucuronide | Glucuronidation |

| 3,5-dichloro-4-hydroxybenzoic acid | Monochlorinated-dihydroxylated benzoic acid | Oxidative Dechlorination/Hydroxylation |

Role of Specific Enzyme Systems in the Metabolism of Halogenated Benzoate Esters

The metabolism of this compound is likely orchestrated by a concert of enzyme systems.

Carboxylesterases: These enzymes are pivotal in the initial hydrolysis of the ester linkage. nih.govresearchgate.net Their activity is a key determinant of the compound's half-life and the rate of formation of 3,5-dichloro-4-hydroxybenzoic acid. The isopropyl group's steric hindrance may influence the binding and catalytic efficiency of these enzymes. nih.gov

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, particularly isoforms like CYP3A4, is known to be involved in the metabolism of a wide array of xenobiotics, including halogenated aromatic compounds. nih.govnih.gov CYPs could be responsible for oxidative dehalogenation or further hydroxylation of the aromatic ring of 3,5-dichloro-4-hydroxybenzoic acid. In vitro assays using rat hepatoma cells have been developed to study the induction of CYP enzymes like aryl hydrocarbon hydroxylase (AHH) by halogenated aromatic compounds, indicating their interaction with this system. nih.gov

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): These enzymes are responsible for the conjugation of the phenolic hydroxyl group and the carboxylic acid group of the primary metabolite with glucuronic acid, a major detoxification pathway that enhances water solubility for elimination. nih.gov

Analytical Strategies for Metabolite Profiling and Structural Elucidation

The identification and quantification of the metabolites of this compound would necessitate a combination of advanced analytical techniques.

High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a powerful tool for this purpose. nih.gov This technique allows for the separation of the parent compound from its metabolites, followed by their accurate mass measurement, which aids in determining their elemental composition. Tandem mass spectrometry (MS/MS) can then be used to fragment the ions, providing structural information for metabolite identification.

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile or semi-volatile compounds after derivatization. researchgate.net This method has been successfully used to identify metabolites of other halogenated compounds. nih.gov

The table below outlines some of the key analytical techniques and their applications in the study of halogenated benzoate metabolism. nih.govresearchgate.netnih.gov

| Analytical Technique | Application | Information Provided |

| HPLC-HRMS | Separation and identification of non-volatile metabolites | Retention time, accurate mass, elemental composition |

| LC-MS/MS | Structural elucidation of metabolites | Fragmentation patterns for structural confirmation |

| GC-MS | Analysis of volatile and derivatized metabolites | Retention time, mass spectrum for identification |

| NMR Spectroscopy | Definitive structural identification of isolated metabolites | Detailed structural information |

By employing these analytical strategies in conjunction with in vitro metabolism studies using preparations like rat liver S9 fractions, a comprehensive understanding of the biotransformation of this compound can be achieved.

Investigations into the Biological Interactions of Isopropyl 3,5 Dichloro 4 Hydroxybenzoate and Its Analogs

Modulation of Cellular Receptors by Dichlorinated Hydroxybenzoate Metabolites (e.g., Aryl Hydrocarbon Receptor Agonism)

Upon introduction into a biological system, it is anticipated that isopropyl 3,5-dichloro-4-hydroxybenzoate would undergo hydrolysis to its primary metabolites: 3,5-dichloro-4-hydroxybenzoic acid and isopropanol (B130326). The biological activities of these metabolites, particularly the dichlorinated phenolic acid, are of primary interest.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates cellular responses to a variety of environmental compounds, including halogenated aromatic hydrocarbons. nih.gov While direct studies on the interaction of this compound or its metabolites with the AhR are not extensively documented, the structural characteristics of its core components suggest a potential for such interactions. Halogenated aromatic hydrocarbons, such as dioxins and polychlorinated biphenyls (PCBs), are well-known AhR ligands. nih.govnih.gov The binding of these ligands to AhR initiates a signaling cascade that can lead to the expression of various genes, including those encoding for metabolic enzymes like cytochrome P450s. youtube.com

Studies on other halogenated compounds, such as polychlorinated biphenyls and substituted flavones, have demonstrated that the pattern of halogenation significantly influences their affinity for the AhR. nih.govnih.gov For instance, certain halogenated flavones exhibit competitive binding affinities to the AhR comparable to that of the potent agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov This suggests that the chlorine atoms on the benzene (B151609) ring of 3,5-dichloro-4-hydroxybenzoic acid could facilitate its interaction with the AhR. However, the specific binding affinity and whether this interaction leads to agonistic or antagonistic activity would require direct experimental validation. The nature of the substituent groups on the aromatic ring is a critical determinant of a compound's activity as an AhR agonist or antagonist. nih.gov

Enzyme Interaction Studies of Halogenated Benzoate (B1203000) Esters

The interactions of halogenated benzoate esters and their metabolites with various enzymes can lead to significant biological effects. A key area of investigation is their impact on enzymes involved in cellular homeostasis and detoxification.

One study investigated the comparative cytotoxicity of 3,5-dichloro-4-hydroxybenzoic acid and its isomer, 3,5-dichloro-2-hydroxybenzoic acid. This research revealed that both compounds can interact with and modulate the activity of Cu/Zn-superoxide dismutase (SOD), a critical enzyme in the antioxidant defense system. nih.gov The study found a dose-dependent increase in intracellular SOD activity upon exposure to these compounds, suggesting an induction of oxidative stress. nih.gov Molecular docking simulations indicated that these interactions are driven by van der Waals forces and hydrogen bonding. nih.gov

Furthermore, studies on related p-hydroxybenzoic acid esters (parabens) have shown that they can impair mitochondrial function. For example, propylparaben (B1679720) has been demonstrated to inhibit state 3 respiration in isolated mitochondria and act as an uncoupler of oxidative phosphorylation. thegoodscentscompany.com The toxicity of these esters is often dependent on the length of their alkyl side chains. researchgate.net While not specific to the dichlorinated form, these findings suggest a potential mechanism by which this compound could exert cellular toxicity through enzyme inhibition within the mitochondria.

Other research on phenolic compounds, such as galloyl esters, has shown their ability to inhibit enzymes like p-hydroxybenzoate hydroxylase, a flavin monooxygenase. core.ac.uk This highlights the potential for the phenolic moiety of 3,5-dichloro-4-hydroxybenzoate to interact with and inhibit various enzymatic systems.

Molecular Mechanisms Underlying Observed Biological Effects

The biological effects of this compound and its analogs are rooted in their interactions at the molecular level. The primary mechanism of action for many halogenated aromatic compounds involves their ability to act as ligands for cellular receptors like the AhR, as discussed previously. Activation of the AhR leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences, thereby modulating gene expression. youtube.com

The cytotoxicity observed with the metabolite 3,5-dichloro-4-hydroxybenzoic acid is linked to the induction of oxidative stress, as evidenced by the increased activity of SOD. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to damage to cellular components, including lipids, proteins, and DNA.

Another potential molecular mechanism, extrapolated from studies on similar p-hydroxybenzoate esters, is the disruption of mitochondrial function. thegoodscentscompany.com Inhibition of the mitochondrial electron transport chain and uncoupling of oxidative phosphorylation can lead to a depletion of cellular ATP, which is critical for numerous cellular processes. The cytotoxicity of these esters is often mediated by the parent compound rather than its hydrolyzed acid metabolite, and the potency is related to the length of the alkyl chain. thegoodscentscompany.com

Comparative Analysis of Structure-Interaction Relationships within Halogenated Benzoate Derivatives

The biological activity of halogenated benzoate derivatives is significantly influenced by their chemical structure. Key structural features that determine their interaction with biological targets include the nature, number, and position of the halogen substituents, as well as the properties of the ester group.

Studies on various classes of halogenated compounds have established clear structure-activity relationships (SARs). For instance, in a series of halogenated flavones, the type and position of the halogen atom were found to be critical for their binding affinity to the AhR and their subsequent agonist or antagonist activity. nih.gov Similarly, for polychlorinated biphenyls, their ability to bind to the AhR is controlled by factors such as lipophilicity and electron affinity, which are dictated by the chlorine substitution pattern. nih.gov

Within the halogenated benzoate class, a study on derivatives of altholactone (B132534) showed that the addition of a halogenated benzoyl group enhanced its anti-fungal activity. nih.gov Specifically, 3-bromo- (B131339) and 2,4-dichlorobenzoates were highly effective against Cryptococcus neoformans. nih.gov This demonstrates that the nature and position of the halogen on the benzoate ring are crucial for biological activity.

A comparative study on the cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid found that the former exhibited significantly higher cytotoxicity. nih.gov This highlights the importance of the relative positions of the hydroxyl and carboxyl groups on the dichlorinated benzene ring in determining the compound's biological effect.

The following table summarizes the key structural features and their influence on the biological interactions of halogenated aromatic compounds, which can be extrapolated to understand the potential activity of this compound and its analogs.

| Structural Feature | Influence on Biological Interaction | Reference(s) |

| Halogen Type and Position | Critically affects binding affinity to receptors like the AhR and can determine agonist vs. antagonist activity. Influences the potency of biological effects such as anti-fungal activity and cytotoxicity. | nih.govnih.govnih.gov |

| Ester Alkyl Chain Length | In p-hydroxybenzoate esters (parabens), longer alkyl chains generally correlate with increased toxicity and antimicrobial activity. | researchgate.net |

| Lipophilicity | A key factor in the binding of polychlorinated biphenyls to the AhR. | nih.gov |

| Hydroxyl Group Position | The relative position of the hydroxyl group to the carboxyl group on the benzene ring can significantly alter the cytotoxicity of dichlorinated hydroxybenzoic acids. | nih.gov |

Advanced Methodologies for the Study of Isopropyl 3,5 Dichloro 4 Hydroxybenzoate

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of Isopropyl 3,5-dichloro-4-hydroxybenzoate. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton spectrum for this compound would be expected to show distinct signals corresponding to the aromatic protons, the isopropyl methine proton, and the isopropyl methyl protons. The aromatic protons would appear as a singlet due to their chemical equivalence. The isopropyl group would exhibit a septet for the single CH proton and a doublet for the six equivalent methyl protons, a characteristic splitting pattern.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the isopropyl group. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group. Data for similar compounds like ethyl 3,5-dichloro-4-hydroxybenzoate and isopropyl benzoate (B1203000) can be used to predict the approximate chemical shifts. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Electron Ionization (EI-MS): In EI-MS, the molecule is fragmented in a predictable manner. The mass spectrum for this compound would show a molecular ion peak corresponding to its exact mass. Key fragmentation patterns would likely involve the loss of the isopropyl group and subsequent cleavages of the benzoate structure. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The measured monoisotopic mass for this compound would be compared to the theoretical mass calculated from its chemical formula (C₁₀H₁₀Cl₂O₃).

Table 1: Predicted Spectroscopic Data for this compound This table is predictive and based on data from analogous compounds.

| Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons (2H) | Singlet |

| Isopropyl CH (1H) | Septet | |

| Isopropyl CH₃ (6H) | Doublet | |

| Hydroxyl OH (1H) | Broad Singlet | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~164 ppm |

| Aromatic C-O | ~150 ppm | |

| Aromatic C-Cl | ~125 ppm | |

| Aromatic C-H | ~130 ppm | |

| Isopropyl CH | ~70 ppm | |

| Isopropyl CH₃ | ~22 ppm | |

| MS | Molecular Ion [M]⁺ | Peak corresponding to C₁₀H₁₀Cl₂O₃ |

Chromatographic Methods for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods. bldpharm.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally sensitive compounds like parabens and other benzoate esters. shimadzu.com

Separation: A reversed-phase (RP) C18 column is typically used for the separation of such compounds. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol, run in an isocratic or gradient mode. sielc.comsielc.com

Detection: A Photo Diode Array (PDA) detector is commonly used, allowing for the monitoring of absorbance at multiple wavelengths simultaneously, which aids in peak identification and purity assessment. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the identification and quantification of volatile compounds. nih.gov

Derivatization: Due to the presence of the polar hydroxyl group, derivatization may be necessary to improve the volatility and chromatographic peak shape of this compound.

Analysis: The sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., a non-polar or medium-polarity column). The separated components then enter the mass spectrometer, where they are ionized and detected, providing both retention time and mass spectral data for confident identification. nih.gov

Table 2: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method |

|---|---|---|---|

| HPLC | Reversed-Phase C18 (ODS) nih.gov | Acetonitrile/Water mixture with acid modifier sielc.comsielc.com | Photo Diode Array (PDA) shimadzu.com |

| GC-MS | Fused silica (B1680970) capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (Electron Ionization) nih.gov |

Computational Chemistry Approaches for Structure-Property and Structure-Interaction Modeling

Computational chemistry provides powerful in silico tools to predict the properties and biological interactions of molecules like this compound, reducing the need for extensive experimental testing.

QSAR modeling is a computational technique that correlates the structural or physicochemical properties of a group of chemicals with their biological activity or a specific property. nih.gov For halogenated aromatic compounds, QSAR models are developed to predict endpoints such as toxicity or receptor binding affinity. nih.gov These models use calculated molecular descriptors, which are numerical representations of the chemical structure. mdpi.com

Key descriptors for halogenated benzoates often include:

Topological Descriptors: Related to the 2D structure and atomic connectivity.

3D Descriptors: Reflecting the 3D distribution of atomic properties like mass or polarizability. mdpi.com

Quantum Chemical Descriptors: Such as orbital energies (HOMO/LUMO) and electrostatic potentials.

By developing a multivariate model for a series of related halogenated benzoates, the activity of this compound can be predicted based on its calculated descriptors. nih.gov Such models have successfully predicted properties like boiling point, melting point, and environmental fate for classes of halogenated benzenes. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is crucial for understanding potential biological targets and mechanisms of action.

The process involves:

Preparation: Obtaining or creating 3D structures of both the ligand (this compound) and the target receptor.

Docking Simulation: Using a scoring algorithm to fit the ligand into the receptor's binding site in various conformations and orientations.

Analysis: Evaluating the results based on the docking score, which estimates the binding affinity, and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the interaction.

Omics Technologies (e.g., Transcriptomics) for Pathway Elucidation in Biological and Environmental Systems

Omics technologies offer a holistic view of the molecular changes within an organism or cell culture in response to a chemical exposure. Transcriptomics, the study of the complete set of RNA transcripts (the transcriptome), is particularly useful for elucidating the biological pathways affected by a compound like this compound.

The typical workflow for a transcriptomics study involves:

Exposure: Treating a model system (e.g., cell lines, zebrafish embryos) with the compound.

RNA Extraction: Isolating the messenger RNA (mRNA) from both treated and control samples.

Sequencing: Using high-throughput sequencing (RNA-Seq) to determine the sequence and abundance of each RNA transcript.

Data Analysis: Comparing the transcriptomes of the treated and control groups to identify genes that are significantly up-regulated or down-regulated.

Pathway Analysis: Using bioinformatics tools to map the differentially expressed genes to known biological pathways (e.g., metabolic pathways, stress response pathways, signaling cascades).

This approach can reveal the molecular mechanisms of action and potential toxicological effects of this compound without prior knowledge of its specific targets.

Future Research Trajectories for Isopropyl 3,5 Dichloro 4 Hydroxybenzoate

Identification of Novel Biotransformation Pathways and Enzymes

The biotransformation of Isopropyl 3,5-dichloro-4-hydroxybenzoate is a critical area of future research, as the introduction of chlorine atoms onto the aromatic ring can significantly alter its persistence and biological activity compared to non-halogenated parent compounds. Studies on related chlorinated parabens suggest that chlorination can decrease the rate of metabolic degradation. For instance, the degradation rate of a dichlorinated propyl paraben was found to be approximately 40 times slower than its non-chlorinated counterpart when exposed to rat liver S9 fractions. jst.go.jp

Future investigations should focus on identifying the specific microbial strains and enzymatic systems capable of degrading this compound. Research on other chlorinated aromatic compounds has revealed several key enzymatic processes that are likely relevant. Under aerobic conditions, bacteria have been shown to degrade chlorinated benzoates and phenols. arizona.eduarizona.edu This degradation is often initiated by dioxygenases or monooxygenases, which hydroxylate the aromatic ring to form chlorinated catechols or hydroquinones. arizona.edunih.gov Subsequent steps can involve ring cleavage and further degradation.

Under anaerobic conditions, a key pathway is reductive dechlorination, where chlorine atoms are removed from the aromatic ring. arizona.edu This process has been observed for various chlorinated benzoates in anaerobic sediments and by specific bacteria like Desulfomonile tiedjei. arizona.edu

The primary degradation pathways for chlorinated parabens during photolysis and advanced oxidation processes (solar/PMS treatment) have been identified as dechlorination, hydroxylation, and ester chain cleavage. nih.gov It is hypothesized that the initial step in the microbial degradation of this compound involves hydrolysis of the ester bond, yielding 3,5-dichloro-4-hydroxybenzoic acid, followed by further degradation of the aromatic ring. nih.gov

Future research should aim to isolate and characterize the specific enzymes responsible for these transformations. A summary of potentially relevant enzymes and their roles is presented in Table 1.

Table 1: Potential Enzymes and Pathways for this compound Biotransformation

| Enzyme Class | Potential Role in Degradation | Source Organisms (from related compound studies) |

| Esterases | Hydrolysis of the isopropyl ester linkage to form 3,5-dichloro-4-hydroxybenzoic acid. nih.gov | Enterobacter cloacae nih.gov |

| Dioxygenases | Initial oxidative attack on the aromatic ring, leading to hydroxylation. nih.gov | Ralstonia pickettii nih.gov |

| Monooxygenases | Oxidative dehalogenation or hydroxylation of the aromatic ring. arizona.edunih.gov | Bacteria degrading lower chlorinated phenols. arizona.edu |

| Dehalogenases | Reductive, oxidative, or hydrolytic removal of chlorine atoms from the aromatic ring. arizona.edunih.gov | Desulfomonile tiedjei, Pseudomonas sp., Arthrobacter sp. arizona.edunih.gov |

| Catechol Dioxygenases | Cleavage of the aromatic ring of catechol intermediates. | Various bacteria. |

| Decarboxylases | Removal of the carboxyl group, potentially after hydrolysis of the ester. nih.gov | Enterobacter cloacae nih.gov |

Exploration of Environmental Remediation Strategies Based on Degradation Mechanisms

Given the potential persistence of chlorinated organic compounds, developing effective remediation strategies for this compound is a key future research direction. These strategies are likely to be based on the degradation mechanisms of this compound and its relatives.

Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down contaminants, is a promising approach. clu-in.org This can involve bioaugmentation, where specific microbial strains known to degrade chlorinated aromatics are introduced to a contaminated site, or biostimulation, which involves adding nutrients or electron donors to enhance the activity of indigenous microbial populations. arizona.edu The identification of microbes that can perform reductive dechlorination of the aromatic ring will be particularly important for anaerobic environments. arizona.edu

In-situ chemical reduction (ISCR) is another viable technology, which involves injecting chemical reductants into the subsurface to facilitate the abiotic and biotic degradation of chlorinated compounds. augustmack.com Thermal remediation, which uses heat to volatilize and degrade contaminants, could also be effective. augustmack.com

Advanced oxidation processes (AOPs) have shown promise for the degradation of chlorinated parabens. For example, a solar/peroxymonosulfate (PMS) system has been demonstrated to effectively remove these compounds from water. nih.gov Sonochemical treatment, which uses high-frequency ultrasound to generate reactive radicals, is another potential remediation technique for chlorinated organic compounds. mdpi.com

A particularly innovative approach involves the use of sorptive materials, such as activated carbon, in combination with biological degradation. Technologies like PlumeStop® utilize colloidal activated carbon to adsorb contaminants, effectively concentrating them for subsequent microbial degradation. youtube.com This combined approach could be highly effective for treating groundwater contaminated with this compound.

Table 3: Potential Environmental Remediation Strategies

| Remediation Strategy | Principle of Operation | Applicability to this compound |

| Bioremediation (Bioaugmentation/Biostimulation) clu-in.org | Utilizes microorganisms to degrade the contaminant through metabolic processes. | Potentially effective, especially with microbes capable of dehalogenation and aromatic ring cleavage. |

| In-Situ Chemical Reduction (ISCR) augustmack.com | Chemical reagents are injected to promote reductive dechlorination. | Likely effective for the chlorinated aromatic structure. |

| Thermal Remediation augustmack.com | Heat is applied to degrade and volatilize the contaminant. | Potentially effective, but may be energy-intensive. |

| Advanced Oxidation Processes (e.g., solar/PMS) nih.gov | Generation of highly reactive radicals to oxidize and degrade the contaminant. | Shown to be effective for related chlorinated parabens. |

| Sorption and Biodegradation (e.g., PlumeStop®) youtube.com | Adsorption onto a sorbent material followed by microbial degradation. | A promising combined approach for plume containment and treatment. |

| Sonochemical Treatment mdpi.com | Use of ultrasound to induce degradation through radical formation. | A potential technology for water treatment. |

Interdisciplinary Research into the Broader Environmental and Biochemical Implications of Halogenated Hydroxybenzoate Esters

The study of this compound should not occur in isolation. A broader, interdisciplinary approach is needed to understand its environmental and biochemical implications in the context of the larger class of halogenated hydroxybenzoate esters.

These compounds are emerging as environmental contaminants of concern due to their widespread use and the formation of halogenated by-products during water disinfection processes. nih.govhelmholtz-munich.dedigitellinc.com Research has shown that chlorinated parabens can be more persistent in the environment than their parent compounds. helmholtz-munich.de For example, dichlorinated methyl paraben has been observed to be more resistant to degradation in river water compared to methyl paraben. nih.gov

The toxicological profiles of these halogenated derivatives can also differ significantly from the parent esters. Some chlorinated parabens have been shown to exhibit aryl hydrocarbon receptor (AhR) agonist activity, suggesting a potential for dioxin-like toxicity. jst.go.jp The broader class of halogenated phenolic compounds is known to include persistent organic pollutants (POPs) with endocrine-disrupting effects. acs.orgnih.gov

Future research should therefore focus on a comparative analysis of the fate, transport, and toxicity of a range of halogenated hydroxybenzoate esters with varying halogenation patterns and alkyl ester groups. This will allow for the development of structure-activity relationships that can be used to predict the environmental risk of new and existing compounds. Such an interdisciplinary approach, combining environmental chemistry, microbiology, toxicology, and computational modeling, will be essential for a comprehensive understanding of the environmental and health implications of this important class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.